2-(Tributylstannyl)benzo[d]oxazole

Catalog No.
S757997
CAS No.
105494-68-6
M.F
C19H31NOSn
M. Wt
408.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)benzo[d]oxazole

CAS Number

105494-68-6

Product Name

2-(Tributylstannyl)benzo[d]oxazole

IUPAC Name

1,3-benzoxazol-2-yl(tributyl)stannane

Molecular Formula

C19H31NOSn

Molecular Weight

408.2 g/mol

InChI

InChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;

InChI Key

RXRSGOBSSXLBES-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1

2-(Tributylstannyl)benzo[d]oxazole (CAS 105494-68-6) is a pre-functionalized organotin reagent widely utilized in palladium-catalyzed Stille cross-coupling reactions to install the benzoxazole moiety onto aryl, heteroaryl, and vinyl electrophiles. As a tributylstannyl derivative, it offers a critical balance of reactivity, bench stability, and processability, making it a cornerstone reagent for the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials [1]. Unlike highly sensitive organometallic alternatives, this compound is isolable, storable under standard refrigeration (2-8 °C), and compatible with a broad array of functional groups, ensuring reliable performance in both discovery chemistry and scaled-up manufacturing workflows.

Procurement teams often consider substituting 2-(tributylstannyl)benzo[d]oxazole with 2-benzoxazoleboronic acid for Suzuki couplings or unsubstituted benzoxazole for direct C-H arylation to avoid organotin byproducts. However, generic substitution frequently fails in practice. 2-Heteroarylboronic acids undergo rapid protodeboronation, leading to catastrophic yield drops unless complex and expensive MIDA ester masking strategies are employed[1]. Similarly, direct C-H arylation of unsubstituted benzoxazole requires highly optimized, substrate-specific Pd/Cu co-catalyst systems and often results in poor regioselectivity or requires large stoichiometric excesses of the arene [2]. Consequently, for predictable, high-yielding C2-functionalization without extensive methodology development, the pre-functionalized tributylstannyl reagent remains a highly reliable procurement choice.

Enhanced Reagent Stability vs. 2-Heteroarylboronic Acids

In palladium-catalyzed cross-couplings, 2-heteroarylboronic acids are notoriously susceptible to rapid protodeboronation, often necessitating complex masking strategies like MIDA esters. In contrast, 2-(tributylstannyl)benzo[d]oxazole exhibits robust stability, resisting protodemetalation under standard coupling conditions and allowing for direct use without in situ deprotection steps [1].

Evidence DimensionSusceptibility to protodemetalation / shelf stability
Target Compound DataStable to direct cross-coupling and storage
Comparator Or Baseline2-Benzoxazoleboronic acid (Highly prone to rapid protodeboronation)
Quantified DifferenceEliminates the need for MIDA ester masking or large stoichiometric excesses
ConditionsStandard Pd-catalyzed cross-coupling conditions

Procurement teams select the stannane over the boronic acid to ensure reproducible coupling yields and avoid the rapid degradation associated with 2-heteroarylboronic acids.

Favorable EHS Profile and Workup Stability vs. Trimethylstannyl Analogs

While trimethylstannyl reagents are sometimes evaluated for their slightly higher reactivity, they are highly volatile, extremely toxic (often cited as ~1000 times more toxic than tributyl analogs), and sensitive to protodestannylation during aqueous workup. 2-(Tributylstannyl)benzo[d]oxazole offers a significantly improved safety profile, lower volatility, and the ability to withstand standard aqueous workups and chromatographic purification without decomposition [1].

Evidence DimensionRelative toxicity and hydrolytic stability
Target Compound DataChromatography-stable, lower volatility
Comparator Or Baseline2-(Trimethylstannyl)benzo[d]oxazole (~1000x higher toxicity, hydrolytically sensitive)
Quantified Difference~1000-fold reduction in relative toxicity; stable to aqueous quenching
ConditionsAqueous workup and silica gel chromatography

Industrial and scale-up laboratories mandate tributylstannyl over trimethylstannyl reagents to comply with strict Environmental, Health, and Safety (EHS) regulations.

Predictable Regiocontrol in C2-Functionalization vs. Direct C-H Arylation

Direct C-H arylation of unsubstituted benzoxazole is an attractive atom-economical route but frequently requires specialized Pd/Cu co-catalyst systems, high temperatures, and can suffer from competing side reactions. Utilizing 2-(tributylstannyl)benzo[d]oxazole as a pre-functionalized Stille partner ensures strict regiocontrol at the C2 position, delivering predictable yields with standard Pd catalysts at lower loadings [1].

Evidence DimensionRegioselectivity and catalyst dependence
Target Compound Data100% C2-regioselectivity with standard Pd catalysts
Comparator Or BaselineUnsubstituted benzoxazole (Requires specialized ligands/co-catalysts for high C2 selectivity)
Quantified DifferenceEliminates regiochemical mixtures and the need for complex Cu/Pd co-catalysis
ConditionsSynthesis of 2-aryl/heteroaryl benzoxazole derivatives

Using the pre-functionalized stannane simplifies the catalytic system and eliminates the need for costly downstream separation of regioisomers.

Late-Stage Functionalization of Complex APIs

Because 2-(tributylstannyl)benzo[d]oxazole is highly stable and does not require the harsh basic conditions often needed for Suzuki couplings of unstable boronic acids, it is a highly effective choice for late-stage Stille couplings in complex Active Pharmaceutical Ingredient (API) synthesis where sensitive functional groups must be preserved [1].

Scale-Up Manufacturing of Benzoxazole-Containing Materials

In industrial scale-up, the ~1000-fold lower toxicity and reduced volatility of this tributylstannyl reagent compared to its trimethylstannyl counterpart makes it a viable organotin option that aligns with standard Environmental, Health, and Safety (EHS) protocols while surviving aqueous workups [2].

Synthesis of Fluorophores and Organic Electronic Materials

For the development of highly conjugated organic materials and fluorophores, absolute regiocontrol is required to ensure consistent optoelectronic properties. This pre-functionalized stannane guarantees 100% C2-regioselectivity, avoiding the isomeric mixtures and purification bottlenecks associated with direct C-H arylation[3].

Wikipedia

2-(Tributylstannyl)benzoxazole

Dates

Last modified: 08-15-2023

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